molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine

Cat. No.: B2755538
CAS No.: 861212-75-1
M. Wt: 235.28 g/mol
InChI Key: QJTAQFFNUQNTOS-UHFFFAOYSA-N
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Description

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolopyridine derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Ruthenium-Cymene Containing Pyridine-Derived Aldiimine Ligands

The study by Ramos et al. (2019) explores ruthenium-cymene complexes containing pyridine-derived aldiimine ligands for the transfer hydrogenation of aryl ketones. The synthesis and characterization of these complexes demonstrate their potential in catalytic activities, with good productivity and turnover frequency (TOF) in the hydrogenation process. This research highlights the application of such compounds in catalysis, specifically in transfer hydrogenation reactions, showcasing their efficiency and effectiveness in converting ketones to alcohols (Ramos et al., 2019).

Palladium(II) Complexes for Polymerization

Kim et al. (2014) discuss the synthesis of Palladium(II) complexes with bidentate N,N'-bidentate N-cycloalkyl 2-iminomethylpyridine and their application in the polymerization of methyl methacrylate (MMA). These complexes demonstrate high catalytic activity and selectivity for MMA polymerization, indicating their utility in materials science, especially in the synthesis of polymers with specific structural properties (Kim et al., 2014).

Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group

Liaw et al. (2007) synthesized a novel organosoluble poly(pyridine−imide) with a pendent pyrene group, demonstrating its thermal, optical, electrochemical, and electrochromic properties. This material shows promise for applications in high-performance polymers, offering insights into the development of materials with specific electrochromic and electrochemical properties (Liaw et al., 2007).

Schiff Bases as Corrosion Inhibitors

Aatiaoui et al. (2021) investigated the synthesis of Schiff bases based on imidazo[1,2-a]pyridine for their application as corrosion inhibitors for mild steel in acidic environments. Their study provides valuable information on the protective properties of these compounds, offering a potential application in materials science for corrosion protection (Aatiaoui et al., 2021).

Pyrrole-Based Electro-Optic Materials

Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores and investigated their applications as electro-optic materials. The study showcases the potential of these compounds in the development of nonlinear optical materials, which could be used in various optical applications, including modulators and switches (Facchetti et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine involves the reaction of 4-methylbenzaldehyde with 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde in the presence of ammonium acetate and acetic acid to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 4-methylbenzaldehyde, 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] }

861212-75-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine

InChI

InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3

InChI Key

QJTAQFFNUQNTOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

solubility

not available

Origin of Product

United States

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